N-(2-methoxybenzyl)-1-methyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system, and various substituents that contribute to its unique properties.
Preparation Methods
One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields and efficient synthesis . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Cycloaddition: The pyrazolo[3,4-d]pyrimidine core can participate in cycloaddition reactions, forming new ring structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Comparison with Similar Compounds
Similar compounds to N-[(2-methoxyphenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit anticancer activity and CDK2 inhibition.
1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound has similar structural features and biological activities.
The uniqueness of N-[(2-methoxyphenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H27N7O |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methyl-4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C24H27N7O/c1-29-22-20(17-26-29)23(31-14-12-30(13-15-31)19-9-4-3-5-10-19)28-24(27-22)25-16-18-8-6-7-11-21(18)32-2/h3-11,17H,12-16H2,1-2H3,(H,25,27,28) |
InChI Key |
NABRSCFFSFBZST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3OC)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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